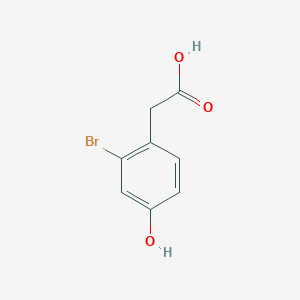

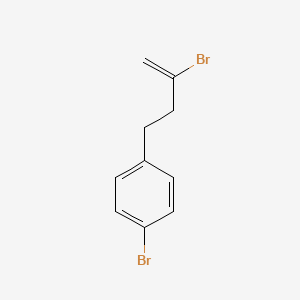

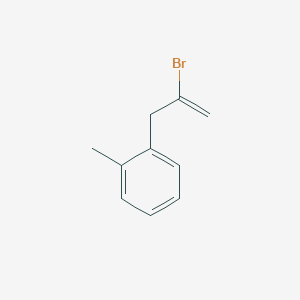

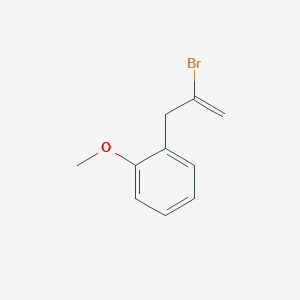

![molecular formula C20H19NO5 B1290975 Acide 2-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylique CAS No. 96939-58-1](/img/structure/B1290975.png)

Acide 2-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylique

Vue d'ensemble

Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a benzyl group, and a piperidine ring

Applications De Recherche Scientifique

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting cancer cell growth and inducing apoptosis.

Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications

Mécanisme D'action

Target of Action

The primary targets of this compound are Beta-lactamase enzymes found in Pseudomonas aeruginosa and Serratia marcescens . These enzymes are responsible for bacterial resistance to antibiotics, making them crucial targets in the development of new antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting the action of the Beta-lactamase enzymes . This inhibition prevents the enzymes from breaking down antibiotics, thereby enhancing the effectiveness of these drugs against resistant bacterial strains.

Result of Action

The primary result of the compound’s action is the enhanced effectiveness of antibiotics against Beta-lactamase-producing bacteria . By inhibiting the action of these enzymes, the compound prevents the breakdown of antibiotics, allowing these drugs to effectively kill the bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its effectiveness. Additionally, factors such as pH and temperature can impact the stability of the compound

Analyse Biochimique

Biochemical Properties

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects.

Cellular Effects

The effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Furthermore, it affects gene expression by inhibiting HDACs, leading to changes in chromatin structure and gene transcription .

Molecular Mechanism

At the molecular level, 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, its inhibition of HDACs results in the accumulation of acetylated histones, which alters chromatin structure and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory diseases and cancer.

Temporal Effects in Laboratory Settings

The stability and effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX and HDAC enzymes .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid vary with dosage. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

Within cells, 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is localized to specific subcellular compartments. It is often found in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, the compound may be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents under controlled conditions.

Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

Construction of the piperidine ring: This can be done through cyclization reactions involving suitable amines and carbonyl compounds.

Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents like dichloromethane (DCM) and bases like cesium carbonate (Cs2CO3)

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.

Piperidine derivatives: Compounds with a piperidine ring often have comparable pharmacological properties.

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLGYHOJUHNZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640025 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96939-58-1 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.